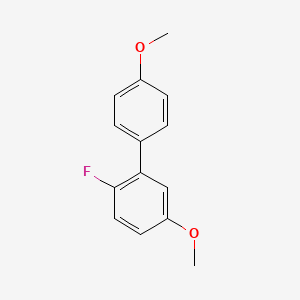

2-Fluoro-4',5-dimethoxy-1,1'-biphenyl

Description

Significance of Biphenyl (B1667301) Scaffolds in Modern Organic Chemistry and Materials Science

Biphenyl compounds and their derivatives are fundamental backbones in synthetic organic chemistry, finding extensive use as intermediates in the production of a wide range of materials, including plastics, optical brighteners, and crop protection products. rsc.orgarabjchem.orgwikipedia.org The structural rigidity and tunable electronic properties of the biphenyl unit make it a privileged scaffold in numerous applications.

In the realm of medicinal chemistry , the biphenyl moiety is a common feature in many pharmacologically active compounds. biosynce.comresearchgate.net Its presence can influence a drug's solubility, metabolic stability, and binding affinity to target proteins. biosynce.com A multitude of biphenyl derivatives have been synthesized and patented for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, anti-cancer, and antihypertensive agents. rsc.orgresearchgate.net The ability to introduce various functional groups onto the biphenyl rings allows for precise tuning of the molecule's biological activity. arabjchem.org

In materials science , biphenyl derivatives are crucial components in the development of advanced materials. mdpi.com They are foundational building blocks for liquid crystals, which are integral to display technologies like thin-film transistor liquid crystal displays (TFT-LCDs). rsc.orgarabjchem.org The unique properties of biphenyls also lend themselves to the creation of organic light-emitting diodes (OLEDs), organic semiconductors, and polymers. rsc.orgroyalsocietypublishing.org The controlled arrangement of biphenyl units can lead to materials with desirable electronic and optical properties. 24chemicalresearch.comresearchgate.net Recent research has even explored the integration of biphenylene (B1199973) and anthracene (B1667546) frameworks to create novel 2D carbon allotropes with potential applications in nanoelectronics and energy storage. 24chemicalresearch.com

Rationale for Investigating Fluorinated and Methoxylated Biphenyl Derivatives

The strategic introduction of specific substituents, such as fluorine and methoxy (B1213986) groups, onto the biphenyl scaffold can dramatically alter its physicochemical and biological properties. This targeted functionalization is a key strategy in both drug design and materials science.

Fluorination is a widely used tactic in medicinal chemistry to enhance the properties of a lead compound. rsc.orgnih.gov The introduction of fluorine can:

Improve Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes. This can prolong the active life of a drug in the body. nih.govtandfonline.com

Enhance Lipophilicity: Fluorine substitution often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its absorption and distribution. nih.govbenthamscience.com

Modulate Electronic Properties: As the most electronegative element, fluorine is a powerful electron-withdrawing group. This can alter the acidity (pKa) of nearby functional groups and influence how the molecule interacts with its biological target. tandfonline.commdpi.comlibretexts.org

Increase Binding Affinity: The small size of the fluorine atom allows it to replace hydrogen without causing significant steric hindrance. Its unique electronic properties can lead to favorable electrostatic and hydrogen-bond interactions with target proteins, thereby increasing binding affinity. tandfonline.combenthamscience.com

In materials science, fluorinated biphenyls are valued for their rigidity, chemical stability, and electron-poor nature, making them suitable for developing OLEDs, liquid crystal displays (LCDs), and organic semiconductors. rsc.org

Methoxylation , the introduction of a methoxy (-OCH3) group, also imparts distinct characteristics to the biphenyl framework:

Electron-Donating Properties: The oxygen atom in the methoxy group has lone pairs of electrons that can be donated into the aromatic ring system through resonance. This makes the ring more electron-rich and can influence its reactivity and interaction with other molecules. libretexts.orgresearchgate.net

Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, which can be a critical interaction for binding to biological targets. tandfonline.com

Conformational Influence: The presence of methoxy groups, particularly at the ortho positions, can create steric hindrance that influences the torsional angle between the two phenyl rings. This conformational restriction can be crucial for achieving the desired biological activity or material property. rsc.org

Lipophilicity Modulation: While often considered a lipophilic substituent, the methoxy group's impact is nuanced. It is generally less lipophilic than a chloro or methyl group and can be a useful tool for improving potency without significantly increasing lipophilicity. tandfonline.com

Overview of Research Directions in Biphenyl Chemistry

The field of biphenyl chemistry continues to evolve, driven by the need for novel molecules with tailored properties. Key research directions include:

Advanced Synthetic Methodologies: A primary focus is the development of more efficient and selective methods for synthesizing substituted biphenyls. While classic methods like the Ullmann reaction are still used, modern transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are now workhorse methods for creating unsymmetrical biaryls. rsc.orgbohrium.comuea.ac.uk More recent research has explored distal C-H activation and functionalization to introduce substituents at specific positions on the biphenyl scaffold. acs.org

Novel Materials Development: Researchers are actively exploring new applications for biphenyl-based materials. This includes the design of novel liquid crystalline semiconductors, 2D carbon nanomaterials for electronics, and advanced polymers. 24chemicalresearch.comethernet.edu.et The goal is to create materials with enhanced performance characteristics, such as higher charge carrier mobility and improved thermal stability. nih.gov

Drug Discovery and Development: The biphenyl scaffold remains a privileged structure in drug discovery. researchgate.net Current efforts are focused on designing biphenyl derivatives to combat challenges like antibiotic resistance and to develop new treatments for a wide range of diseases. researchgate.net24chemicalresearch.com

Sensors and Environmental Applications: The unique photoluminescent properties of certain biphenyl derivatives are being harnessed to develop highly sensitive and selective sensors for detecting environmental pollutants, such as the toxic industrial chemical hydrazine. 24chemicalresearch.com

The continued exploration of substituted biphenyls, including fluorinated and methoxylated derivatives like 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl, promises to yield further innovations across the scientific landscape.

Data Tables

Table 1: Properties Influenced by Fluorine and Methoxy Substitution

| Substituent | Key Physicochemical Effects | Common Applications |

|---|---|---|

| Fluorine (-F) | Increases metabolic stability, enhances lipophilicity, strong electron-withdrawing nature, can increase binding affinity. nih.govtandfonline.commdpi.com | Medicinal Chemistry (Drug Design), Materials Science (OLEDs, LCDs). rsc.org |

| Methoxy (-OCH3) | Electron-donating via resonance, acts as H-bond acceptor, influences ring conformation, moderately lipophilic. libretexts.orgtandfonline.comrsc.org | Medicinal Chemistry, Materials Science (Liquid Crystals). tandfonline.comuea.ac.uk |

Table 2: Common Synthetic Reactions for Biphenyl Derivatives

| Reaction Name | Description |

|---|---|

| Suzuki-Miyaura Coupling | A versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. rsc.orgwikipedia.org |

| Ullmann Reaction | A copper-catalyzed coupling reaction of two aryl halides. rsc.orgwikipedia.org |

| Negishi Coupling | A nickel or palladium-catalyzed cross-coupling reaction between an organozinc compound and an organohalide. rsc.org |

| C-H Activation | Modern methods that allow for the direct functionalization of carbon-hydrogen bonds on the aromatic rings. rsc.orgacs.org |

Structure

3D Structure

Properties

Molecular Formula |

C14H13FO2 |

|---|---|

Molecular Weight |

232.25 g/mol |

IUPAC Name |

1-fluoro-4-methoxy-2-(4-methoxyphenyl)benzene |

InChI |

InChI=1S/C14H13FO2/c1-16-11-5-3-10(4-6-11)13-9-12(17-2)7-8-14(13)15/h3-9H,1-2H3 |

InChI Key |

HULRXONRAHDIFN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=CC(=C2)OC)F |

Origin of Product |

United States |

Systematic Nomenclature and Advanced Structural Considerations of 2 Fluoro 4 ,5 Dimethoxy 1,1 Biphenyl

IUPAC Nomenclature Principles for Substituted Biphenyls

The systematic naming of substituted biphenyls under IUPAC (International Union of Pure and Applied Chemistry) nomenclature follows a specific set of rules to ensure clarity and precision. The core structure, biphenyl (B1667301), consists of two phenyl rings connected by a single bond. youtube.comwikipedia.org

The numbering of the carbon atoms is a crucial first step. One ring is designated as the primary ring and its carbons are numbered 1 to 6. The other ring is numbered 1' to 6' (pronounced "one prime" to "six prime"). youtube.comyoutube.com The points of attachment between the two rings are assigned the locants 1 and 1'. stackexchange.com Numbering begins at these points of attachment and proceeds around each ring in a direction that assigns the lowest possible locants to the substituents. youtube.com

When naming the compound, substituents are listed in alphabetical order. Their positions are indicated by the corresponding numerical locant. For the compound , the substituents are one fluoro group and two methoxy (B1213986) groups.

Applying these principles to 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl :

Biphenyl : Identifies the parent structure of two connected phenyl rings.

2-Fluoro : Indicates a fluorine atom is attached to carbon 2 of the first phenyl ring.

4',5-dimethoxy : Indicates two methoxy groups are attached to carbons 4' and 5' of the second phenyl ring.

1,1' : This is often implicit but specifies the connection points of the two rings.

The table below provides examples of IUPAC names for various substituted biphenyls to illustrate the nomenclature principles.

| Compound Name | Ring 1 Substituents | Ring 2 Substituents |

| 2-Methylbiphenyl | 2-methyl | None |

| 4,4'-Dichlorobiphenyl | 4-chloro | 4'-chloro |

| 2,2',6,6'-Tetranitro-1,1'-biphenyl | 2,6-dinitro | 2',6'-dinitro |

| 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl | 2-fluoro | 4',5'-dimethoxy |

Stereochemical Implications in Substituted Biphenyls: Atropisomerism

Rotation around the single bond connecting the two phenyl rings in biphenyl is typically rapid. However, when bulky substituents are present in the ortho positions (2, 2', 6, and 6'), steric hindrance can restrict this rotation to such an extent that distinct, non-interconverting stereoisomers can be isolated. This phenomenon is known as atropisomerism, and the resulting isomers are called atropisomers. unacademy.comwikipedia.org These molecules possess axial chirality, where the axis of chirality is the C1-C1' bond. pharmaguideline.com

For 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl, the presence of the fluorine atom at the 2-position (an ortho position) introduces a barrier to rotation. The size of this barrier determines whether stable atropisomers can be isolated.

The stability of atropisomers is determined by the magnitude of the rotational energy barrier. wikipedia.org Unsubstituted biphenyl has a relatively low barrier to rotation, with an equilibrium torsional angle of about 44.4°. wikipedia.orgunacademy.com The energy maxima occur at the planar (0°) and perpendicular (90°) conformations. unacademy.com The introduction of ortho substituents dramatically increases this barrier due to increased van der Waals repulsion in the planar transition state, where the groups must slide past each other. libretexts.org

A generally accepted threshold for the isolation of atropisomers at room temperature is a rotational barrier of approximately 93.5 kJ/mol (22.3 kcal/mol), which corresponds to a half-life of interconversion of at least 1000 seconds. unacademy.compharmaguideline.com The size of the ortho substituents is the primary factor influencing the height of this barrier. While a single fluorine atom, as in 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl, is smaller than groups like nitro or carboxyl groups, it still creates a significant rotational barrier that can be studied, for example, by dynamic nuclear magnetic resonance (NMR) spectroscopy. libretexts.orgresearchgate.net

The following table compares the rotational barriers for several substituted biphenyls, illustrating the effect of ortho-substituent size.

| Compound | Ortho Substituents | Rotational Barrier (kcal/mol) |

| Biphenyl | None | ~2.1-2.2 nih.gov |

| 2,2'-Dimethylbiphenyl | -CH₃, -CH₃ | 17.4 unacademy.com |

| 6,6'-Dinitro-2,2'-diphenic acid | -NO₂, -COOH, -NO₂, -COOH | High, resolvable atropisomers wikipedia.org |

The conformational dynamics of substituted biphenyls are a function of the energy profile of rotation around the C1-C1' bond. The molecule exists in a twisted, chiral conformation which represents an energy minimum. libretexts.org To interconvert between its enantiomeric forms, the molecule must pass through a high-energy planar transition state. youtube.com

The rate of this interconversion, or racemization, is dependent on the activation energy (the rotational barrier). For a compound like 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl, with a single ortho substituent, the rotational barrier is influenced by:

Steric Hindrance : The primary factor, caused by the interaction of the 2-fluoro group with the hydrogen atom at the 2'-position during rotation. researchgate.net

Buttressing Effects : Substituents adjacent to the ortho group can indirectly increase its effective steric bulk. In this specific molecule, there are no substituents adjacent to the 2-fluoro group on its ring.

Electronic Effects : The electronic nature of the substituents can have a minor influence on the bond length and rotational barrier.

Dynamic NMR techniques are powerful tools for studying these phenomena, as they can measure the rates of conformational exchange and thereby determine the rotational energy barriers. researchgate.net

When the rotational barrier in a substituted biphenyl is high enough to allow for the isolation of stable enantiomers, their separation, or chiral resolution, can be achieved. This is applicable if the atropisomers of 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl are stable at a given temperature. Common methods for resolving atropisomers include:

Classical Resolution : This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization. The resolving agent is then chemically removed to yield the pure enantiomers.

Chiral Chromatography : High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for both analytical and preparative separation of atropisomers. acs.orgnih.gov The enantiomers interact differently with the CSP, leading to different retention times and thus separation.

Asymmetric Synthesis : This involves synthesizing the biphenyl in a way that preferentially produces one enantiomer over the other. This can be achieved using chiral catalysts, auxiliaries, or reagents. wikipedia.orgnih.gov For instance, stereoselective coupling reactions like the Suzuki-Miyaura reaction can be employed to create axially chiral biaryls. acs.org

Enzymatic Kinetic Resolution : Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one. acs.orgacs.org

The applicability of these methods to 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl depends on its rotational barrier. If the barrier is sufficiently high, these techniques would be viable for isolating its individual atropisomers.

Torsional Angle Analysis in Biaryl Frameworks

The torsional or dihedral angle is the angle between the planes of the two aryl rings in a biaryl system. In unsubstituted biphenyl, this angle is approximately 44° in the gas phase, representing a compromise between two opposing factors: steric repulsion between the ortho-hydrogens, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar conformation. nih.govacs.org

In substituted biphenyls, the equilibrium torsional angle is highly dependent on the nature and position of the substituents.

Ortho Substituents : Steric hindrance from ortho groups generally leads to an increase in the torsional angle, moving it closer to 90° to minimize repulsive interactions. researchgate.net The 2-fluoro substituent in the target molecule would be expected to enforce a non-planar conformation.

Bridging : If the two rings are connected by a bridge, as in a cyclophane, the torsional angle is constrained by the length and rigidity of the bridging chain. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are frequently used to calculate the torsional energy profiles and predict the minimum energy conformation and the corresponding dihedral angle for biaryl molecules. nih.govresearchgate.net Experimental determination of the torsional angle in the solid state can be achieved through X-ray crystallography. acs.org For 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl, the torsional angle would be a key determinant of its three-dimensional shape and properties.

Reactivity and Derivatization Studies of 2 Fluoro 4 ,5 Dimethoxy 1,1 Biphenyl

Electrophilic Aromatic Substitution (EAS) Pathways on the Biphenyl (B1667301) Core

The introduction of new functional groups onto the biphenyl scaffold of 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl via electrophilic aromatic substitution (EAS) is a primary method for its elaboration. The regioselectivity of these reactions is dictated by the interplay of the directing effects of the existing fluoro and methoxy (B1213986) substituents.

Directing Effects of Fluoro and Methoxy Substituents

The substituents on the biphenyl ring system play a crucial role in determining the position of incoming electrophiles. The fluorine atom on the first phenyl ring is a weakly deactivating group due to its strong inductive electron-withdrawing effect; however, it is also an ortho,para-director because of its ability to donate a lone pair of electrons through resonance, which can stabilize the intermediate arenium ion. libretexts.orglibretexts.org This stabilization is most effective when the electrophile attacks the positions ortho and para to the fluorine atom.

Conversely, the methoxy groups on the second phenyl ring are strongly activating substituents. They exert a powerful electron-donating effect through resonance, significantly increasing the nucleophilicity of the aromatic ring and stabilizing the arenium ion intermediate. youtube.com Like the fluoro group, methoxy groups are also ortho,para-directors. youtube.com In the case of the 4',5'-dimethoxy-substituted ring, the positions ortho to each methoxy group (3' and 6') and the position para to the 4'-methoxy group (which is the ipso-carbon of the biphenyl linkage) are activated. The position ortho to the 5'-methoxy group (6') is also activated.

The combined influence of these substituents suggests that the dimethoxy-substituted ring will be significantly more reactive towards electrophiles than the fluoro-substituted ring.

Regiochemical Control in Functionalization

In electrophilic aromatic substitution reactions of 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl, the incoming electrophile is expected to preferentially attack the more activated dimethoxy-substituted ring. The two methoxy groups at the 4' and 5' positions synergistically activate the ring. The most likely positions for electrophilic attack are the 2'- and 6'-positions, which are ortho to one methoxy group and meta to the other, and the 3'-position, which is ortho to the 4'-methoxy group and para to the 5'-methoxy group.

Steric hindrance from the adjacent phenyl ring at the 1'-position may influence the accessibility of the 2'- and 6'-positions. Therefore, substitution at the less sterically hindered 3' or 6' positions is often favored. The precise regiochemical outcome will depend on the specific electrophile and reaction conditions. For instance, in nitration or halogenation reactions, a mixture of products may be obtained, with the major isomer determined by a combination of electronic and steric factors.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl

| Electrophilic Reagent | Predicted Major Product(s) | Rationale |

| HNO₃/H₂SO₄ (Nitration) | Substitution on the dimethoxy-ring, likely at the 6'-position. | The dimethoxy-ring is highly activated. The 6'-position is ortho to the 5'-methoxy group and meta to the 4'-methoxy group, offering a balance of activation and moderate steric hindrance. |

| Br₂/FeBr₃ (Bromination) | Substitution on the dimethoxy-ring, likely at the 6'-position. | Similar to nitration, the electron-rich dimethoxy-ring is the preferred site of attack. |

| SO₃/H₂SO₄ (Sulfonation) | Substitution on the dimethoxy-ring, potentially at the 6'-position. | Sulfonation is sensitive to steric hindrance, which may favor the less crowded positions on the activated ring. rsc.org |

| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | Substitution on the dimethoxy-ring, likely at the 6'-position. | Friedel-Crafts reactions are highly sensitive to activating groups, making the dimethoxy-ring the exclusive site of reaction. umkc.edumiracosta.edu |

| RCOCl/AlCl₃ (Friedel-Crafts Acylation) | Substitution on the dimethoxy-ring, likely at the 6'-position. | Similar to alkylation, acylation will occur on the more activated ring. |

Transformations Involving the Fluoro Moiety

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluoro group generally unreactive. However, under specific conditions, it can be a site for synthetic transformations.

C-F Bond Activation Studies

The activation of C-F bonds is a significant area of research in modern organic synthesis due to the prevalence of fluorine in pharmaceuticals and agrochemicals. mdpi.com Transition metal complexes, particularly those of nickel, palladium, and rhodium, have been shown to mediate the cleavage of C-F bonds through various mechanisms, including oxidative addition. mdpi.com

For 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl, C-F bond activation could potentially be achieved using a suitable transition-metal catalyst. This would open up pathways for cross-coupling reactions where the fluorine atom is replaced by other functional groups. For example, a nickel-catalyzed reaction with a Grignard reagent could potentially lead to the formation of a new C-C bond at the 2-position. mdpi.com The feasibility and efficiency of such reactions would depend on the specific catalyst system and reaction conditions employed.

Table 2: Potential C-F Bond Activation Reactions

| Reaction Type | Reagents | Potential Product |

| Nickel-Catalyzed Cross-Coupling | Ni(cod)₂, PCy₃, R-MgBr | 2-Alkyl-4',5-dimethoxy-1,1'-biphenyl |

| Palladium-Catalyzed Borylation | Pd(dba)₂, P(t-Bu)₃, B₂pin₂ | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4',5-dimethoxy-1,1'-biphenyl |

| Rhodium-Catalyzed Hydrodefluorination | [Rh(cod)Cl]₂, dppe, H₂ | 4',5-Dimethoxy-1,1'-biphenyl |

Reactions of the Methoxyl Groups

The methoxy groups in 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl can undergo cleavage to form the corresponding phenols. This transformation is typically achieved using strong acids, such as hydrobromic acid (HBr) or boron tribromide (BBr₃). wikipedia.org The cleavage of aryl methyl ethers is a common synthetic strategy to introduce hydroxyl groups, which can then be used for further functionalization, such as etherification or esterification.

Given the presence of two methoxy groups, selective cleavage can be challenging. However, in some cases, regioselectivity can be achieved based on the electronic and steric environment of each methoxy group. For the 4',5'-dimethoxy arrangement, cleavage of both methoxy groups to yield the corresponding catechol derivative is the most probable outcome with excess cleaving agent. Selective mono-demethylation would require carefully controlled reaction conditions.

Table 3: Ether Cleavage Reactions of the Methoxyl Groups

| Reagent | Expected Product |

| Excess HBr, heat | 2-Fluoro-1,1'-biphenyl-4',5'-diol |

| Excess BBr₃, CH₂Cl₂ | 2-Fluoro-1,1'-biphenyl-4',5'-diol |

| 1 equivalent BBr₃, low temperature | Mixture of 2-Fluoro-5'-methoxy-1,1'-biphenyl-4'-ol and 2-Fluoro-4'-methoxy-1,1'-biphenyl-5'-ol |

Demethylation Strategies

The selective or complete demethylation of the methoxyl groups in 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl is a key transformation for introducing hydroxyl functionalities, which can then be used for further derivatization. Several reagents and conditions are commonly employed for the cleavage of aryl methyl ethers, and their applicability to this specific compound can be inferred from studies on similar substrates.

Common demethylation reagents include boron trihalides (BBr₃, BCl₃), strong acids (HBr, HI), and nucleophilic reagents like thiolates. The choice of reagent can influence the selectivity and yield of the demethylation reaction. For instance, BBr₃ is a powerful and often-used reagent for cleaving aryl methyl ethers, typically providing high yields. However, its reactivity might necessitate careful control of stoichiometry to achieve selective mono-demethylation if desired.

Another effective method involves the use of iodocyclohexane in a solvent like N,N-dimethylformamide (DMF). This system generates hydrogen iodide in situ, which can efficiently cleave the methyl-oxygen bond. This approach has been successful in the demethylation of various aryl methyl ethers. Thiolate-mediated demethylation, for example, using sodium dodecanethiolate in a high-boiling solvent like N-methylpyrrolidinone (NMP), offers a less corrosive alternative to strong acids.

The electronic nature of the substituents on the aromatic rings can influence the ease of demethylation. The electron-donating nature of the methoxy groups activates the aromatic ring, while the electron-withdrawing fluorine atom can have a more complex influence depending on its position. In 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl, the fluorine is on a separate ring from the methoxy groups, so its electronic effect on the demethylation process is likely to be modest.

Table 1: Common Demethylation Reagents and Their General Applicability

| Reagent/System | Typical Conditions | General Applicability | Potential for Selectivity |

| Boron Tribromide (BBr₃) | CH₂Cl₂, low temperature | High for most aryl methyl ethers | Can be controlled by stoichiometry |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | Effective, but harsh conditions | Generally non-selective |

| Iodocyclohexane/DMF | Reflux | Efficient in situ HI generation | Moderate |

| Sodium Dodecanethiolate/NMP | High temperature | Good for sensitive substrates | Can show some selectivity |

Modification of the Methoxyl Substituents for Extended Frameworks

The methoxyl groups of 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl can serve as handles for the construction of larger, more complex molecular architectures. Following demethylation to the corresponding diol, a variety of functional groups can be introduced through etherification or esterification reactions.

For example, the resulting dihydroxybiphenyl can be reacted with alkyl dihalides or ditosylates in the presence of a base to form crown ethers or other macrocyclic polyethers. The synthesis of such macrocycles is often template-driven, where an alkali metal cation coordinates to the oxygen atoms of the polyether chain during its formation, favoring cyclization over polymerization. The specific size of the macrocycle can be controlled by the length of the linking alkyl chain.

Furthermore, the diol can be used as a monomer in condensation polymerization reactions. For instance, reaction with diacyl chlorides or dicarboxylic acids can yield polyesters, while reaction with phosgene or its equivalents can produce polycarbonates. The presence of the fluorine atom in the biphenyl backbone can impart desirable properties to the resulting polymers, such as increased thermal stability, altered solubility, and modified electronic characteristics.

Oxidative and Reductive Chemistry of the Biphenyl System

The biphenyl core of 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl is susceptible to both oxidative and reductive transformations, although the presence of the electron-donating methoxy groups and the electron-withdrawing fluorine atom will influence the reaction conditions required.

Oxidative Chemistry:

Oxidative coupling reactions can be employed to further extend the aromatic system. For instance, intramolecular oxidative coupling of appropriately substituted biphenyls can lead to the formation of polycyclic aromatic hydrocarbons. However, for 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl, intermolecular oxidative coupling would likely lead to a mixture of polymeric products.

The methoxy groups themselves can be susceptible to oxidation under harsh conditions, potentially leading to cleavage of the ether bond or oxidation of the aromatic ring. Selective oxidation of other parts of the molecule would require careful choice of oxidant and reaction conditions.

Reductive Chemistry:

The biphenyl system can be reduced under various conditions. Catalytic hydrogenation, for example using hydrogen gas with a palladium or platinum catalyst, can reduce one or both of the aromatic rings to form cyclohexyl derivatives. The conditions of the hydrogenation (temperature, pressure, catalyst) will determine the extent of reduction. The presence of the fluorine atom may require more forcing conditions for the reduction of the fluorinated ring.

Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source, can selectively reduce one of the aromatic rings to a dihydro derivative. The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents. The ring bearing the electron-donating methoxy groups would be expected to be more readily reduced under these conditions.

Formation of Advanced Molecular Scaffolds and Polymer Precursors

The chemical functionalities of 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl make it a valuable building block for the synthesis of advanced molecular scaffolds and as a precursor to functional polymers.

Advanced Molecular Scaffolds:

Following demethylation, the resulting dihydroxybiphenyl can be incorporated into larger, well-defined structures such as macrocycles, cages, and cavitands. For example, reaction with linking units that can form multiple covalent bonds can lead to the construction of three-dimensional molecular architectures. The rigid biphenyl unit provides a well-defined structural element, while the fluorine atom can be used to fine-tune the electronic properties and intermolecular interactions of the resulting scaffold. The synthesis of fluorinated macrocycles is an area of active research, with applications in areas such as molecular recognition and separation science.

Polymer Precursors:

As mentioned previously, the dihydroxy derivative of 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl can serve as a monomer for the synthesis of high-performance polymers. Poly(arylene ether)s, for example, can be synthesized by reacting the diol with an activated aromatic dihalide via nucleophilic aromatic substitution. The incorporation of the fluorinated biphenyl unit into the polymer backbone can lead to materials with enhanced thermal stability, improved solubility in organic solvents, and lower dielectric constants, which are desirable properties for applications in microelectronics and aerospace.

Furthermore, functionalization of the methoxy groups can lead to monomers suitable for other types of polymerization. For instance, conversion of the diol to a bis(allyl ether) or a bis(acrylate) would yield a monomer suitable for free-radical polymerization or photopolymerization, leading to cross-linked polymer networks.

Table 2: Potential Polymer Architectures from 2-Fluoro-4',5-dihydroxy-1,1'-biphenyl

| Monomer Derivative | Co-monomer | Polymerization Type | Potential Polymer Class |

| 2-Fluoro-4',5-dihydroxy-1,1'-biphenyl | Activated aromatic dihalide | Nucleophilic Aromatic Substitution | Poly(arylene ether) |

| 2-Fluoro-4',5-dihydroxy-1,1'-biphenyl | Diacyl chloride | Condensation | Polyester |

| Bis(allyl ether) of diol | --- | Free-radical | Cross-linked Polyether |

| Bis(acrylate) of diol | --- | Photopolymerization | Cross-linked Polyacrylate |

Advanced Spectroscopic and Structural Elucidation Methodologies

X-ray Crystallography for Solid-State Structural Determination

Intermolecular Interactions in the Crystalline State

The stability and packing of molecules in a crystal lattice are dictated by a variety of non-covalent intermolecular interactions. For fluorinated biphenyl (B1667301) compounds, interactions such as C-H⋯F hydrogen bonds, C-H⋯π interactions, and π-π stacking are often observed. researchgate.netniscpr.res.in The presence of the electronegative fluorine atom and the methoxy (B1213986) groups in 2-Fluoro-4',5'-dimethoxy-1,1'-biphenyl would likely lead to a complex network of these weak interactions, influencing the crystal packing. acs.orgniscpr.res.in However, without single-crystal X-ray diffraction data for this specific compound, a definitive analysis of its crystal structure and the precise nature of its intermolecular contacts remains speculative.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound through ionization and fragmentation. chemguide.co.uk The molecular ion peak (M+) in the mass spectrum corresponds to the mass-to-charge ratio (m/z) of the intact molecule. For 2-Fluoro-4',5'-dimethoxy-1,1'-biphenyl (C₁₄H₁₃FO₂), the exact mass of the molecular ion would be a key identifier.

Subsequent fragmentation of the molecular ion provides insight into the compound's structure. libretexts.orgtutorchase.com Common fragmentation pathways for biphenyl derivatives can involve the cleavage of the bond between the two phenyl rings or the loss of substituents. tue.nl For this specific compound, potential fragmentation could include the loss of methyl radicals (•CH₃) from the methoxy groups or the loss of a formyl radical (•CHO). However, without experimental mass spectra, the specific fragmentation pattern and the relative abundance of fragment ions cannot be detailed.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.govlongdom.org This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. nih.gov For 2-Fluoro-4',5'-dimethoxy-1,1'-biphenyl, an HRMS measurement would confirm the elemental composition of C₁₄H₁₃FO₂ for the molecular ion peak. mdpi.commdpi.com This technique is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. While HRMS data is available for similarly structured molecules, specific data for the title compound is not present in the surveyed literature. mdpi.com

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Formula | Description | Calculated Mass (m/z) |

|---|

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Electronic Structure Probing

Electronic spectroscopy techniques like UV-Visible absorption and photoluminescence provide valuable information about the electronic transitions and properties of a molecule. researchgate.net

The UV-Vis absorption spectrum of a biphenyl compound is characterized by electronic transitions, primarily π → π* transitions within the aromatic system. researchgate.net The position of the absorption maxima (λmax) is sensitive to the substitution pattern on the biphenyl core. The presence of auxochromic methoxy groups and the fluoro substituent would be expected to influence the energy of these transitions compared to unsubstituted biphenyl. scielo.org.za Theoretical calculations could predict the absorption wavelengths, but experimental data is necessary for confirmation. scielo.org.za Research on other fluorinated biphenyls indicates that these compounds have characteristic UV absorption profiles, but specific λmax values for 2-Fluoro-4',5'-dimethoxy-1,1'-biphenyl are not documented. researchgate.netresearchgate.net

Table 2: Representative UV-Vis Absorption Data for Related Biphenyl Compounds

| Compound | Solvent | Absorption Maxima (λmax) | Reference |

|---|

Many biphenyl derivatives exhibit luminescence (fluorescence or phosphorescence) upon excitation with UV light. researchgate.netpleiades.online A particularly interesting phenomenon is Thermally Activated Delayed Fluorescence (TADF), where molecules can harvest non-emissive triplet excitons and convert them into emissive singlet excitons through reverse intersystem crossing (RISC). nih.govwikipedia.orgnih.gov This process is facilitated by a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). nih.govfrontiersin.org Molecules designed for TADF often incorporate electron-donating and electron-accepting moieties to spatially separate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby reducing ΔEST. wikipedia.org While some fluorinated biphenyls have been investigated as luminophores, there are no specific studies on the luminescence or potential TADF properties of 2-Fluoro-4',5'-dimethoxy-1,1'-biphenyl. researchgate.netpleiades.onlinenih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 2-Fluoro-4',5'-dimethoxy-1,1'-biphenyl |

Computational and Theoretical Investigations of 2 Fluoro 4 ,5 Dimethoxy 1,1 Biphenyl

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations are fundamental tools for understanding the molecular structure and electronic properties of compounds from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to model chemical systems. preprints.org DFT, particularly with hybrid functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in predicting the properties of organic molecules. nih.govajchem-a.com

Geometry Optimization and Conformational Energy Landscapes

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov For a flexible molecule like a biphenyl (B1667301) derivative, this involves determining key parameters such as bond lengths, bond angles, and, crucially, the dihedral angle between the two phenyl rings. researchgate.net

The conformational energy landscape maps the energy of the molecule as a function of its geometry, particularly the torsional angles that define its shape. chemrxiv.org For biphenyls, the potential energy surface is often scanned by systematically varying the dihedral angle between the rings to identify energy minima (stable conformers) and the energy barriers to rotation. researchgate.net This analysis reveals the most likely shapes the molecule will adopt and the energetic cost of transitioning between them. chemrxiv.org

Electronic Structure Analysis (HOMO-LUMO, Band Gap)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (or band gap), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netemerginginvestigators.org A large gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily excited. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. ajchem-a.comresearchgate.net It is a valuable tool for predicting chemical reactivity, intermolecular interactions, and hydrogen bonding sites. ajchem-a.com The map uses a color scale to indicate different potential values: regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net Neutral regions are typically green. researchgate.net

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals corresponding to Lewis structures (i.e., bonds, lone pairs, and core orbitals). ijnc.ir This method allows for the investigation of charge distribution and intramolecular charge transfer interactions. nih.gov NBO analysis can quantify the stabilization energy associated with delocalization effects, such as hyperconjugation, which arise from interactions between occupied (donor) and unoccupied (acceptor) orbitals.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, etc.) of a molecule. researcher.lifescispace.com Comparing calculated shifts with experimental spectra helps confirm molecular structures and assign specific signals to individual atoms. researcher.life For fluorinated compounds, predicting ¹⁹F NMR shifts is particularly important. nih.gov The accuracy of these predictions is highly dependent on the chosen computational method, basis set, and whether solvent effects are included. researcher.life

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of a molecule. ajchem-a.com After geometry optimization finds a stable structure (a minimum on the potential energy surface), a frequency calculation can confirm it is a true minimum (no imaginary frequencies) and predict the frequencies and intensities of its vibrational modes. ajchem-a.comresearchgate.net These theoretical spectra are invaluable for assigning the peaks observed in experimental IR and Raman spectroscopy.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. Unlike quantum chemical calculations that often focus on static, minimum-energy structures, MD provides insight into the dynamic behavior of a system. scispace.com By solving Newton's equations of motion, MD simulations can model how a molecule like 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl would behave in a specific environment (e.g., in a solvent) at a given temperature, revealing information about its conformational flexibility, interactions with its surroundings, and time-averaged properties. scispace.com

Reaction Mechanism Studies and Transition State Analysis

Detailed computational studies on the specific reaction mechanism and transition state analysis for the synthesis of 2-Fluoro-4',5'-dimethoxy-1,1'-biphenyl are not extensively available in the current literature. However, it is widely understood that the formation of such biphenyl derivatives is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Theoretical investigations into the general mechanism of the Suzuki-Miyaura reaction provide a plausible pathway for the synthesis of this compound.

The Suzuki-Miyaura coupling typically proceeds through a catalytic cycle involving three key steps:

Transmetalation: Following oxidative addition, a transmetalation step occurs where the organic group from an organoboron compound is transferred to the palladium center. For the synthesis of the target molecule, this would involve the reaction of the palladium intermediate with a 4,5-dimethoxyphenylboronic acid or a related boronate ester.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic fragments from the palladium complex, which results in the formation of the C-C bond of the biphenyl product and regenerates the Pd(0) catalyst.

Computational studies, such as those employing Density Functional Theory (DFT), on similar biphenyl syntheses have elucidated the energy profiles of these steps and characterized the geometries of the transition states involved. These studies are crucial for understanding the kinetics and thermodynamics of the reaction, as well as for optimizing reaction conditions. While specific transition state analysis for 2-Fluoro-4',5'-dimethoxy-1,1'-biphenyl is not available, the general principles derived from computational studies of the Suzuki-Miyaura reaction provide a robust framework for understanding its formation.

Prediction of Global Reactivity Parameters

Global reactivity parameters provide valuable insights into the chemical reactivity and stability of a molecule. While specific computational data for 2-Fluoro-4',5'-dimethoxy-1,1'-biphenyl is limited, a study on a closely related compound, 3',4'-difluoro-2,5-dimethoxy-1,1'-biphenyl (DFDMBP) , offers relevant information. ichem.md The global reactivity parameters for this related compound were calculated using DFT and are presented below as a reasonable approximation for the reactivity of 2-Fluoro-4',5'-dimethoxy-1,1'-biphenyl due to their structural and electronic similarities.

These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key Global Reactivity Parameters for a Related Compound (DFDMBP): ichem.md

Chemical Hardness (η): This parameter is a measure of the molecule's resistance to changes in its electron distribution. A higher value of chemical hardness indicates greater stability.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater propensity to act as an electrophile.

The calculated global reactivity parameters for DFDMBP suggest that it is a relatively stable compound in redox reactions. ichem.md

| Parameter | Value |

|---|---|

| Ionization Potential (IP) | 5.83 eV |

| Electron Affinity (EA) | 1.25 eV |

| Chemical Hardness (η) | 2.29 eV |

| Electrophilicity Index (ω) | 2.67 eV |

Academic and Research Applications in Materials Science and Chemical Synthesis

Utilization in Liquid Crystalline Materials and Optoelectronic Devices

The rigid core of the biphenyl (B1667301) unit is a foundational element in the design of liquid crystalline and optoelectronic materials. The strategic placement of substituents like fluorine and methoxy (B1213986) groups is a key method for modulating the physical and electronic properties of these materials, such as dielectric anisotropy, charge mobility, and luminescence. nih.govnih.gov

Fluorinated biphenyl and terphenyl compounds are essential components in modern liquid crystal mixtures used in LCDs. nih.govresearchgate.net The introduction of a lateral fluorine atom into the biphenyl core, as seen in 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl, can significantly influence the material's dielectric anisotropy (Δε), a critical parameter for the functioning of twisted nematic and in-plane switching LCDs. Fluorine's high electronegativity creates a strong dipole moment perpendicular to the molecule's long axis, which can enhance the dielectric anisotropy. researchgate.net This allows for lower operating voltages and faster switching times in display devices.

Furthermore, substituents affect the mesophase behavior, including the clearing point (the temperature at which the material transitions to an isotropic liquid) and the viscosity of the liquid crystal phase. nih.gov While the specific properties of 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl are not extensively detailed in isolation, studies on structurally similar fluorinated biphenyls demonstrate these fundamental principles. The methoxy groups also contribute to the molecule's polarity and can influence its melting point and solubility within liquid crystal mixtures. rsc.org

In the realm of organic electronics, fluorinated biphenyl derivatives serve as building blocks for charge-transporting and emissive materials. nih.govresearchgate.net The electronic characteristics of the 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl scaffold can be tuned to create materials suitable for either hole-transport layers (HTLs), electron-transport layers (ETLs), or emissive layers (EMLs) in OLEDs. The electron-withdrawing nature of fluorine can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can improve charge injection/transport and enhance the stability of the device. researchgate.net

Conversely, the electron-donating methoxy groups raise the HOMO level. This push-pull electronic structure can be exploited to design molecules with specific energy gaps and charge transport characteristics. Biphenyl-based structures are known to form the core of various host materials in OLEDs and are integral to the development of thermally activated delayed fluorescence (TADF) emitters. In OFETs, the molecular packing in the solid state, which is heavily influenced by substituents, is critical for efficient charge transport. Fluorination can promote favorable π-π stacking interactions, leading to higher charge carrier mobility.

Derivatives of fluorinated biphenyls have been investigated for their strong luminescence, making them candidates for use as luminophores in advanced photonic applications. researchgate.netpleiades.online The introduction of a fluorine atom can alter the photophysical properties of the biphenyl core, often leading to blue-shifted emission and increased fluorescence quantum yields due to the suppression of non-radiative decay pathways. researchgate.net

Research on luminophores derived from fluorinated biphenyl dicarboxylates shows that these compounds can exhibit strong luminescence in both solution and the crystalline state. researchgate.netpleiades.online The emission properties are highly dependent on the specific substitution pattern and the extended π-conjugation of the final molecule. For instance, converting fluorinated biphenyls into derivatives containing benzoxazole (B165842) or oxadiazole moieties has yielded dyes with significant luminescent properties. researchgate.net While specific data for 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl is sparse, the principles derived from similar structures highlight its potential as a core for developing new fluorescent materials.

Table 1: Photophysical Properties of a Representative Fluorinated Biphenyl Derivative Data generalized from studies on similar luminophores for illustrative purposes.

| Property | Value |

|---|---|

| Absorption Max (λabs) | ~350 nm |

| Emission Max (λem) | ~420 nm (Blue) |

| Fluorescence Quantum Yield (ΦF) | Can reach up to 64% in solution mdpi.com |

| Solvent | Acetonitrile (B52724) mdpi.com |

Application as Chiral Ligands in Asymmetric Catalysis

The biphenyl scaffold is central to the design of a class of privileged chiral ligands used in asymmetric catalysis. When rotation around the C1-C1' single bond is sterically hindered by substituents at the ortho positions (2, 2', 6, and 6'), the molecule can exist as stable, non-superimposable mirror images known as atropisomers. This axial chirality is the foundation for highly effective ligands in enantioselective synthesis. nih.govnih.gov

The design of effective chiral biphenyl ligands hinges on the precise control of steric and electronic properties. chemrxiv.orgpnas.org The 2-fluoro substituent in the 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl core can serve as one of the crucial ortho groups to restrict bond rotation and establish axial chirality, especially when paired with another substituent on the second ring's ortho position.

Key design principles include:

Steric Hindrance: Bulky groups at the ortho positions are essential to create a high rotational barrier, ensuring the configurational stability of the atropisomers.

Electronic Tuning: The electronic nature of the substituents influences the catalytic activity of the metal center coordinated to the ligand. The electron-withdrawing fluorine atom and electron-donating methoxy groups in the biphenyl backbone can modulate the electron density on the coordinating atoms (e.g., phosphorus in a phosphine (B1218219) ligand), thereby tuning the reactivity and selectivity of the catalyst. pnas.orgresearchgate.net

Dihedral Angle Adjustment: The dihedral angle between the two phenyl rings is a critical parameter that defines the geometry of the chiral pocket around the metal center. Varying the substituents at other positions (e.g., 3,3', 5,5', 6,6') can fine-tune this angle, leading to more efficient and selective catalysts for specific transformations. researchgate.netbohrium.com

Ligands derived from such biphenyl cores are often elaborated into diphosphines (e.g., BINAP analogues), phosphoramidites, or diols, which can then coordinate to transition metals like palladium, ruthenium, or rhodium. nih.govchemrxiv.org

Chiral ligands based on substituted biphenyl backbones have demonstrated exceptional performance in a wide array of enantioselective reactions. nih.govnih.gov While specific performance data for ligands derived directly from 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl is not widely published, the effectiveness of structurally related adjustable biphenyl ligands provides a strong indication of their potential. chemrxiv.orgresearchgate.netbohrium.com

These ligands have been successfully applied in:

Asymmetric Hydrogenation: Ruthenium complexes of chiral biphenyl diphosphines are highly effective for the hydrogenation of prochiral ketones and olefins, often providing products with excellent enantiomeric excess (ee). nih.govresearchgate.net

Asymmetric C-C Bond Formation: Palladium-catalyzed asymmetric cycloadditions and rhodium-catalyzed conjugate additions of aryl boronic acids are other areas where these ligands excel. researchgate.netnih.gov

Asymmetric Additions to Aldehydes: Chiral biphenyldiol ligands can be used to catalyze the enantioselective addition of organozinc reagents to aldehydes, yielding chiral secondary alcohols with high enantioselectivity. nih.govchemrxiv.org

The performance of these catalysts is highly dependent on the specific ligand structure, substrate, and reaction conditions. The ability to systematically modify the biphenyl core by changing substituents allows for the creation of a diverse library of ligands, enabling the optimization of catalysts for a given chemical transformation. researchgate.netbohrium.com

Table 2: Representative Performance of Chiral Biphenyl-Based Ligands in Asymmetric Catalysis Data from studies on analogous axially chiral biphenyl ligand systems.

| Reaction Type | Catalyst System | Substrate | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Addition of Diethylzinc to Aldehyde | Axially Chiral Biphenyldiol / Ti(OiPr)4 | Benzaldehyde | >95% | 92% | researchgate.net |

| Pd-Catalyzed Cycloaddition | Biphenyl-based Phosphoramidite / Pd2(dba)3 | Alkenyl Iodide | 93% | 94% | researchgate.net |

| Asymmetric Hydrogenation | [Ru(ligand)Cl2] | Methyl acetoacetate | >99% | up to 99% | nih.gov |

| [4+1] Annulation | Biphenyl-derived Phosphepine | Allene-dione | 91% | 90% | nih.gov |

Integration into Polymeric Materials and Frameworks

There is no specific information available in the reviewed literature regarding the integration of 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl into polymeric materials and frameworks.

In broader contexts, fluorinated biphenyl units are incorporated into polymers to enhance their thermal stability, chemical resistance, and optical properties. For example, the introduction of fluorinated moieties can lower the dielectric constant of polymers, making them suitable for applications in microelectronics. Furthermore, the rigid biphenyl structure can contribute to the formation of highly ordered polymer chains, which is desirable for creating materials with specific mechanical or optical characteristics.

Function as Molecular Probes for Fundamental Chemical Phenomena

There is no specific information available regarding the use of 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl as a molecular probe.

The general class of biphenyl derivatives has been explored for applications as molecular probes. Their fluorescence properties can be sensitive to the local environment, such as polarity and viscosity, which allows them to be used to study fundamental chemical and biological processes. The substitution pattern, including the presence of fluorine and methoxy groups, would be expected to modulate the photophysical properties of 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl, potentially making it a candidate for such applications. However, without experimental data, its efficacy as a molecular probe remains speculative.

Role as Advanced Synthetic Intermediates for Complex Molecule Construction

While specific examples of the use of 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl as an advanced synthetic intermediate are not available, its structure suggests potential utility in the construction of more complex molecules. Biphenyls are common cores in pharmaceuticals, agrochemicals, and functional materials.

The fluorine and methoxy groups can act as handles for further chemical transformations. For instance, the fluorine atom can be displaced through nucleophilic aromatic substitution under certain conditions, and the methoxy groups can be cleaved to reveal reactive phenol (B47542) functionalities. The biphenyl scaffold itself can be further functionalized through electrophilic aromatic substitution, with the existing substituents directing the position of new groups.

The synthesis of fluorinated biphenyls is often achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a versatile method for forming carbon-carbon bonds. nih.govacs.org This suggests that 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl could be synthesized from appropriate boronic acids or halides and subsequently used in further coupling reactions to build larger, more complex molecular architectures.

Advanced Analytical Methodologies for the Quantitative and Qualitative Analysis of 2 Fluoro 4 ,5 Dimethoxy 1,1 Biphenyl

Chromatographic Separation Techniques

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the principal methods for the separation and analysis of biphenyl (B1667301) compounds. The selection of the technique and its specific parameters would depend on the physicochemical properties of 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl, such as its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the separation of non-volatile or thermally labile compounds. A reversed-phase approach would likely be the starting point for method development for 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl.

Stationary Phase Selection (e.g., Biphenyl Columns)

The choice of the stationary phase is critical for achieving the desired selectivity and resolution. For aromatic compounds like biphenyls, specialized stationary phases can offer enhanced separation.

Biphenyl Columns: These columns have a stationary phase containing biphenyl functional groups, which can provide unique selectivity for aromatic and moderately polar analytes through pi-pi interactions. This often results in better separation of isomers and closely related compounds compared to traditional C18 columns. The retention mechanism on a biphenyl column involves a combination of hydrophobic and pi-pi interactions, which would be beneficial for resolving 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl from potential impurities or degradation products.

A hypothetical comparison of stationary phases for the analysis of 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl might look like this:

| Stationary Phase | Primary Interaction Mechanism | Potential Advantages for 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl |

| C18 | Hydrophobic | Good general-purpose retention for non-polar compounds. |

| Phenyl-Hexyl | Mixed-mode (hydrophobic and pi-pi) | Enhanced selectivity for aromatic compounds. |

| Biphenyl | Strong pi-pi and hydrophobic | Potentially superior resolution of isomers and related aromatic compounds. |

Mobile Phase Optimization

The mobile phase composition is a key parameter for controlling retention and selectivity in HPLC. For a reversed-phase separation of 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl, a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be used. Optimization would involve adjusting the organic solvent ratio, pH, and potentially the use of additives to achieve the best peak shape and resolution. A gradient elution, where the concentration of the organic solvent is increased during the run, would likely be employed to ensure efficient elution and good peak shape.

Gas Chromatography (GC) Coupled with Advanced Detectors (e.g., GC-MS/MS)

If 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl is sufficiently volatile and thermally stable, Gas Chromatography would be a powerful analytical tool, offering high resolution and sensitivity, especially when coupled with a mass spectrometer.

GC-MS/MS (tandem mass spectrometry) provides a high degree of selectivity and sensitivity by utilizing multiple reaction monitoring (MRM). This technique would be particularly useful for the trace-level quantification of the compound in complex matrices by minimizing interferences. The development of a GC-MS/MS method would involve optimizing parameters such as the GC column type (e.g., a mid-polarity column like a DB-5ms), temperature program, and the MS/MS transitions (precursor and product ions) for the specific analyte.

Sample Preparation and Extraction Techniques for Complex Matrices in Research

The analysis of 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl in complex research matrices, such as soil, sediment, or biological tissues, would necessitate a robust sample preparation and extraction procedure to remove interfering substances and concentrate the analyte.

Commonly used techniques for biphenyl compounds in such matrices include:

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte from a liquid sample, after which it is eluted with a suitable solvent. The choice of sorbent (e.g., C18, polymeric) would depend on the properties of the analyte and the matrix.

Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquid phases to separate it from matrix components.

Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to extract analytes from solid samples with a solvent, offering faster and more efficient extraction compared to traditional methods.

Method Validation and Performance Characteristics in Academic Laboratories

Any newly developed analytical method for 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl in a research setting would require thorough validation to ensure its reliability and suitability for its intended purpose. The validation would be performed according to guidelines from organizations such as the International Council for Harmonisation (ICH).

The key performance characteristics to be evaluated would include:

| Validation Parameter | Description |

| Specificity/Selectivity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |

Without experimental data for 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl, it is not possible to provide specific values for these validation parameters.

Future Research Directions and Challenges in the Study of 2 Fluoro 4 ,5 Dimethoxy 1,1 Biphenyl

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of unsymmetrical biphenyls like 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl traditionally relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govacs.org While effective, these methods often involve expensive catalysts, harsh reaction conditions, and the use of non-renewable solvents. Future research must prioritize the development of more sustainable and economically viable synthetic routes.

Key areas for exploration include:

Greener Solvents: Investigating the use of aqueous media or other environmentally benign solvents to replace traditional organic solvents. Research on Suzuki couplings in aqueous systems has shown promise for other fluorinated biphenyls and could be adapted. kisti.re.kr

Catalyst Innovation: Moving beyond palladium to more abundant and less toxic metal catalysts, such as those based on iron or nickel. This aligns with a broader trend in organic synthesis to develop more sustainable catalytic systems. researchgate.net

Flow Chemistry: Implementing continuous flow synthesis processes. This approach can offer improved safety, efficiency, and scalability over traditional batch methods by allowing for precise control over reaction parameters.

C-H Activation: Exploring direct C-H arylation methods that would obviate the need for pre-functionalized starting materials like boronic acids or organohalides, thus improving atom economy.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Aqueous Suzuki-Miyaura Coupling | Reduced environmental impact, potential for catalyst recycling. | Catalyst stability and activity in water; substrate solubility. |

| Iron-Catalyzed Cross-Coupling | Lower cost, reduced toxicity compared to palladium. | Achieving high yields and selectivity; overcoming catalyst deactivation. |

| Continuous Flow Synthesis | Enhanced safety, scalability, and process control. | High initial setup cost; optimization of flow parameters. |

| Direct C-H Arylation | Improved atom economy, simpler starting materials. | Achieving high regioselectivity; functional group tolerance. |

Deeper Understanding of Reactivity and Mechanistic Aspects

A thorough understanding of the reactivity of 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl is crucial for predicting its behavior in complex chemical environments and for designing new applications. The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) groups creates a unique electronic profile that warrants detailed investigation.

Future mechanistic studies should focus on:

Kinetic Analysis: Performing detailed kinetic studies of its formation via cross-coupling reactions to elucidate the rate-determining steps and the influence of the substituents on the catalytic cycle, including oxidative addition and reductive elimination. mit.eduwildlife-biodiversity.comcolab.ws

Computational Modeling: Using Density Functional Theory (DFT) to model the reaction pathways, transition states, and intermediates. ruhr-uni-bochum.de This can provide insights into the electronic effects of the substituents and help rationalize experimental observations.

Byproduct Formation: Investigating potential side reactions, such as hydrodehalogenation or homocoupling, to develop strategies for minimizing impurities and improving reaction yields.

Development of Advanced Spectroscopic and Computational Models

Accurate prediction and characterization of the physicochemical properties of 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl are essential for its development. Future work should integrate advanced spectroscopic techniques with computational modeling to build a comprehensive profile of the molecule.

Key research objectives include:

Detailed Spectroscopic Characterization: Acquiring and interpreting comprehensive spectroscopic data, including 1H, 13C, and 19F NMR, as well as FT-IR and UV-Vis spectroscopy. For analogous compounds like 3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl (DFDMBP), characteristic NMR signals for C-F bonds and methoxy groups have been identified, providing a template for analysis. nih.govacs.org

Computational Property Prediction: Developing robust computational models to predict key properties such as molecular geometry, dipole moment, and electronic structure. Molecular electrostatic potential analysis of similar compounds suggests that the fluorine and oxygen atoms create distinct regions of negative potential, which could govern intermolecular interactions. nih.gov

Conformational Analysis: Studying the rotational barrier around the biphenyl (B1667301) linkage (atropisomerism). The substitution pattern can significantly influence the torsional angle and conformational stability, which in turn affects the molecule's properties and biological activity.

Table 2: Predicted Spectroscopic Data and Computational Parameters for Future Validation

| Parameter | Predicted Value/Characteristic | Method of Analysis |

|---|---|---|

| ¹⁹F NMR Chemical Shift | -110 to -120 ppm (relative to CCl₃F) | ¹⁹F Nuclear Magnetic Resonance |

| ¹³C NMR C-F Coupling (J_CF) | ~13 Hz | ¹³C Nuclear Magnetic Resonance |

| UV-Vis λ_max | ~315 nm | UV-Visible Spectroscopy acs.org |

| Ionization Potential | ~5.8 eV | Density Functional Theory (DFT) nih.gov |

| Electron Affinity | ~1.2 eV | Density Functional Theory (DFT) nih.gov |

Note: Predicted values are based on data for the analogous compound 3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl (DFDMBP). nih.govacs.org

Expansion of Applications in Emerging Material Technologies

The unique combination of a fluorinated ring and a dimethoxy-substituted ring suggests that 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl could be a valuable building block for novel materials. Fluorinated biphenyls are known for their use in liquid crystals and organic electronics due to their chemical stability and unique electronic properties. nih.govgoogle.com

Future research should explore its potential in:

Organic Electronics: As a component in organic light-emitting diodes (OLEDs) or organic solar cells. The electronic properties can be tuned by the substituents to optimize performance.

Liquid Crystals: Investigating its potential as a component in liquid crystal mixtures. Fluorinated biphenyls are known to exhibit advantageous dielectric anisotropy and viscosity. google.com

Advanced Polymers: Incorporation into polymer backbones to create materials with enhanced thermal stability, specific optical properties, or modified conductivity.

Challenges in Scaling Up Synthesis for Research Quantities

While laboratory-scale synthesis may be achievable, producing the multi-gram quantities necessary for extensive material science or biological studies presents significant challenges. Scaling up chemical reactions is not a linear process and often introduces new problems that were not apparent on a smaller scale.

The primary challenges in scaling up the synthesis of 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl include:

Cost and Availability of Starting Materials: The cost of specialized fluorinated and dimethoxylated precursors can be prohibitive for large-scale synthesis.

Process Safety and Thermal Management: Palladium-catalyzed reactions can be exothermic. Managing heat dissipation is critical on a larger scale to prevent runaway reactions and ensure safety.

Purification and Impurity Profile: Removing residual palladium catalyst and reaction byproducts can be more complex at a larger scale. The impurity profile may also change with scale, requiring the development of robust purification protocols like crystallization or chromatography.

Consistency and Reproducibility: Ensuring batch-to-batch consistency in terms of yield and purity is a major hurdle. This requires precise control over all reaction parameters, which is more difficult to achieve on a larger scale.

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl?

Answer: The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing fluorinated biphenyls. Using a palladium catalyst (e.g., Pd(PPh₃)₄) and arylboronic acids, coupling between halogenated fluoroarenes and methoxylated phenylboronic esters can yield the target compound. For example, reacting 2-fluoro-4-bromo-5-methoxybenzene with 4-methoxyphenylboronic acid under inert conditions (e.g., N₂ atmosphere) in a THF/H₂O solvent system at 80–100°C achieves high yields . Optimization of substituent positions and protecting groups (e.g., methoxy vs. methyl) is critical to avoid steric hindrance .

Q. How can spectroscopic techniques characterize 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl?

Answer:

- NMR : ¹⁹F NMR identifies fluorine environments (δ ~ −110 ppm for aromatic F), while ¹H NMR distinguishes methoxy protons (δ ~3.8 ppm) and aromatic protons. NOESY can confirm spatial proximity of substituents.

- MS : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ for C₁₄H₁₂FO₂).

- IR : Stretching frequencies for C-F (~1220 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) validate functional groups .

Q. What are the primary applications of this compound in material science?

Answer: Fluorinated biphenyls are used as intermediates in liquid crystals and organic semiconductors due to their electron-withdrawing fluorine and electron-donating methoxy groups. For example, they serve as core structures in OLEDs, where methoxy groups enhance solubility and fluorine improves thermal stability .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 2-Fluoro-4',5-dimethoxy-1,1'-biphenyl in cross-coupling reactions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electronic effects. For instance, fluorine’s electronegativity lowers the LUMO energy of the aryl halide, accelerating oxidative addition in Pd-catalyzed reactions. Methoxy groups increase electron density on the boronic acid, favoring transmetallation. Solvent effects (e.g., THF polarity) are modeled using implicit solvation .

Q. How do crystallographic methods resolve structural ambiguities in fluorinated biphenyl derivatives?

Answer: Single-crystal X-ray diffraction with SHELXL refinement confirms bond lengths, angles, and substituent orientations. For example, the dihedral angle between biphenyl rings (~30–45°) impacts conjugation. Twinning or disorder in crystals (common in flexible biphenyls) is addressed using HKLF5 data and restraints on thermal parameters .

Q. What strategies mitigate contradictions in biodegradation studies of methoxylated biphenyls?

Answer: